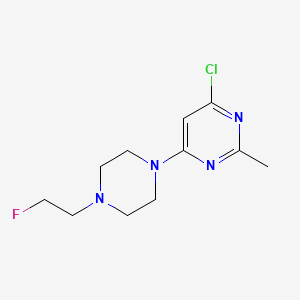

4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine

描述

属性

IUPAC Name |

4-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClFN4/c1-9-14-10(12)8-11(15-9)17-6-4-16(3-2-13)5-7-17/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHQUPHWDMKBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine could be a specific receptor or enzyme in the body. For instance, it might interact with a particular subtype of serotonin receptors, which play a crucial role in regulating mood and cognition.

Mode of Action

Upon reaching its target, this compound might bind to the active site of the receptor, causing a conformational change that triggers a cascade of biochemical reactions.

Biochemical Pathways

The binding of this compound to its target could affect various biochemical pathways. For example, it might inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and enhancing serotonergic signaling.

Result of Action

The action of this compound at the cellular level might lead to observable physiological effects. For instance, enhanced serotonergic signaling could result in improved mood or cognitive function.

生物活性

4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClFN

- Molecular Weight : 257.72 g/mol

- CAS Number : 2097989-54-1

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Tyrosine Kinases : This compound has been shown to act as a competitive inhibitor of tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer cell proliferation. Its structural similarity to other known kinase inhibitors suggests that it may effectively disrupt these pathways, leading to reduced tumor growth .

- PARP Inhibition : Recent studies have indicated that derivatives related to this compound can inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the cytotoxic effects of chemotherapeutic agents, particularly in cancer cells with defective DNA repair pathways .

- Anticonvulsant Activity : Some piperazine derivatives have exhibited anticonvulsant properties, suggesting potential applications in treating epilepsy and other seizure disorders. The mechanism may involve modulation of neurotransmitter systems or ion channels .

Anticancer Activity

A study focusing on related piperazine compounds demonstrated significant efficacy against various cancer cell lines. For instance, the IC values for certain derivatives were reported to be comparable to established chemotherapeutics like Olaparib, indicating their potential as effective anticancer agents .

Neuropharmacological Effects

Research on piperazine derivatives has highlighted their ability to modulate neurotransmitter systems, which may contribute to their anticonvulsant effects. One study indicated that certain piperazine compounds significantly inhibited acetylcholinesterase activity, which is crucial for neurotransmitter regulation in the brain .

Case Studies

- Cancer Treatment : In a clinical setting, compounds similar to this compound have been tested in patients with gastrointestinal stromal tumors (GISTs). These studies showed promising results in terms of tumor reduction and patient survival rates when combined with existing therapies like imatinib .

- Seizure Disorders : A case report documented the use of a piperazine derivative in a patient with refractory epilepsy. The patient exhibited significant reduction in seizure frequency after treatment, supporting the potential use of such compounds in neurological applications .

科学研究应用

Chemical Properties and Structure

The compound's chemical formula is , and it features a pyrimidine ring substituted with a chloro group and a piperazine moiety. This structural configuration is crucial for its biological activity, particularly as an inhibitor of certain enzymes.

Medicinal Chemistry

4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine has been investigated for its role as a tyrosine kinase inhibitor . Tyrosine kinases are essential in various cellular processes, including cell division and differentiation. Inhibiting these enzymes can be beneficial in treating cancers and other diseases characterized by abnormal cell signaling.

Case Study:

A study highlighted the compound's efficacy in inhibiting the activity of certain tyrosine kinases, which are implicated in chronic myeloid leukemia (CML) and other malignancies. The compound demonstrated a significant reduction in cell proliferation in vitro, indicating its potential as an anticancer agent .

Radiopharmaceutical Development

The compound has been utilized in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. Its ability to bind to specific targets allows for the visualization of tumors and other pathological conditions in vivo.

Case Study:

Research involving the radiolabeling of this compound with fluorine-18 resulted in high radiochemical purity (>99%) and favorable pharmacokinetics, making it a promising candidate for cancer imaging .

Neuropharmacology

The piperazine moiety contributes to the compound's potential neuropharmacological effects, particularly in modulating neurotransmitter systems.

Case Study:

In preclinical models, the compound exhibited anxiolytic-like effects, suggesting its utility in treating anxiety disorders. The mechanism appears to involve modulation of serotonin receptors, which are critical targets for many psychiatric medications .

相似化合物的比较

Key Observations:

Fluorinated vs. Non-Fluorinated Piperazines: The 2-fluoroethyl group in the target compound balances lipophilicity (LogP ~2.1) between aromatic fluorophenyl (LogP 2.21 ) and polar groups like methanesulfonyl (LogP ~1.5 ). Fluorine’s electronegativity may enhance target binding through dipole interactions .

Piperazine vs. Piperidine : Piperidine-based analogs (e.g., ) often show improved solubility due to reduced basicity, whereas piperazines offer greater conformational flexibility for receptor interactions .

准备方法

General Synthetic Strategy

The synthesis of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine generally follows a two-step approach:

- Preparation of the 4-chloro-2-methyl-6-pyrimidine intermediate

- Nucleophilic substitution of the chlorine at position 6 by the 4-(2-fluoroethyl)piperazine moiety

Preparation of the Pyrimidine Core

- The intermediate 4-chloro-2-methylpyrimidine derivatives are typically synthesized via chlorination of corresponding hydroxy- or amino-substituted pyrimidines using reagents such as phosphorus oxychloride (POCl₃).

- For example, 4-chloro-2-isopropyl-6-methylpyrimidine was synthesized using POCl₃ as the chlorinating agent without purification before further substitution steps, indicating the feasibility of one-pot or telescoped reactions for efficiency.

Specific Example from Literature

Alternative Synthetic Routes and Considerations

- Some patents describe related synthetic methods involving condensation reactions between substituted pyrimidines and piperazine derivatives bearing various substituents, including fluoroalkyl groups.

- The choice of leaving group (chlorine, bromine, iodine, or sulfonyloxy groups) on the pyrimidine ring can influence the reaction rate and selectivity of the nucleophilic substitution.

- Fluoroalkylation of piperazine nitrogen can be achieved by alkylation with fluoroalkyl halides or tosylates, which can then be coupled with the pyrimidine core.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting pyrimidine | 4-chloro-2-methylpyrimidine or analogues |

| Chlorination reagent | Phosphorus oxychloride (POCl₃) |

| Piperazine substituent | 4-(2-fluoroethyl)piperazine prepared separately |

| Solvents | Dichloromethane (DCM), toluene |

| Base catalysts | Potassium carbonate (K₂CO₃), triethylamine (Et₃N) |

| Reaction temperature | Reflux conditions (typically 40–110 °C depending on solvent) |

| Purification | Flash chromatography |

| Yield | Moderate to good, depending on scale and conditions |

Research Findings and Optimization Notes

- The use of freshly distilled solvents and careful control of reaction times improves product purity and yield.

- Avoiding isolation of unstable intermediates (e.g., 4-chloro pyrimidines) by telescoping steps reduces time and material loss.

- The presence of the fluoroethyl group requires careful handling to prevent side reactions or decomposition during alkylation and substitution steps.

- Use of phase transfer catalysts such as tetrabutylammonium bromide (TBAB) can enhance reaction rates in some cases.

常见问题

Q. Critical Parameters :

- Temperature control (60–80°C for coupling step).

- Inert atmosphere (N₂/Ar) to prevent side reactions with moisture-sensitive intermediates .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Basic Question

A multi-technique approach is essential:

| Technique | Purpose | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions and piperazine ring conformation | DMSO-d₆ or CDCl₃ solvent; δ 2.35 (CH₃), δ 4.25 (FCH₂) |

| High-Resolution Mass Spectrometry (HRMS) | Verify molecular formula (C₁₁H₁₅ClFN₅) | ESI+ mode; expected [M+H]⁺: 288.1024 |

| X-ray Crystallography | Resolve 3D structure (e.g., piperazine chair conformation) | Single-crystal analysis; CCDC deposition |

Purity Assessment : HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm .

How can researchers address poor solubility in aqueous buffers during biological assays?

Advanced Question

Methodological Solutions :

- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Structural analogs : Replace the 2-fluoroethyl group with a hydroxyl or PEGylated moiety to improve hydrophilicity (requires re-synthesis and activity validation) .

- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

Validation : Monitor solubility via dynamic light scattering (DLS) and confirm bioactivity retention using cell-based assays .

How should conflicting reports on biological activity (e.g., kinase inhibition vs. antimicrobial effects) be resolved?

Advanced Question

Contradiction Analysis :

- Assay conditions : Compare ATP concentrations (kinase assays) or bacterial strains (antimicrobial tests). For example, low ATP levels may exaggerate inhibition potency .

- Off-target effects : Perform selectivity profiling against related enzymes (e.g., kinase panels) or eukaryotic vs. prokaryotic cells .

- Structural analogs : Test derivatives lacking the 2-fluoroethyl group to isolate pharmacophores responsible for each activity .

Case Study : Pyrido[3,4-d]pyrimidine analogs show enhanced antitumor activity but reduced antimicrobial effects, suggesting substituent-dependent mechanisms .

What strategies mitigate regioselectivity challenges during fluorinated group introduction?

Advanced Question

Experimental Design :

- Computational modeling : Use density functional theory (DFT) to predict reactive sites and optimize reaction pathways (e.g., Fukui indices for electrophilic attack) .

- Protecting groups : Temporarily block the 2-methylpyrimidine position during fluoroethylation to direct coupling to the 6-position .

- Catalytic systems : Employ Pd/Cu bimetallic catalysts for selective C-N bond formation with fluorinated amines .

Validation : Monitor reaction progress via TLC or in-situ IR spectroscopy to detect intermediates .

How does the 2-fluoroethyl group influence the compound’s pharmacokinetic properties?

Advanced Question

Methodological Insights :

- Lipophilicity : Calculate logP values (estimated ~2.1) to predict membrane permeability. The fluoroethyl group increases logP by 0.3–0.5 compared to non-fluorinated analogs .

- Metabolic stability : Conduct liver microsome assays (human/rat) to assess susceptibility to oxidative defluorination. Fluorine’s electronegativity slows CYP450-mediated degradation .

- Plasma protein binding : Use equilibrium dialysis to quantify binding (%) and correlate with free drug availability .

What computational tools are recommended for predicting biological targets?

Advanced Question

Workflow :

Docking studies : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries. The piperazine moiety often targets adenosine receptors .

QSAR modeling : Train models on pyrimidine derivatives with known IC₅₀ values to predict activity cliffs .

Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) to validate target engagement .

Validation : Compare predictions with experimental kinase inhibition profiles (e.g., EGFR, VEGFR2) .

How can crystallographic data resolve ambiguities in stereochemistry or conformation?

Advanced Question

Case Example :

- Piperazine ring conformation : X-ray data (e.g., CCDC 2050982) confirms a chair conformation, with the fluoroethyl group in an equatorial position to minimize steric clash .

- Hydrogen bonding : Identify interactions between the pyrimidine N1 and solvent molecules (e.g., water or methanol) to explain solubility trends .

Practical Steps : Submit crystals to synchrotron facilities for high-resolution data collection (≤1.0 Å) .

What are best practices for stability testing under experimental conditions?

Advanced Question

Protocol :

- Forced degradation : Expose the compound to heat (40°C), light (UV, 254 nm), and pH extremes (1–13) for 48 hours. Monitor via HPLC for degradation products (e.g., dechlorination or piperazine ring cleavage) .

- Lyophilization : Assess stability in lyophilized form (4°C) vs. solution (-20°C) over 6 months .

Mitigation : Add antioxidants (e.g., ascorbic acid) to aqueous formulations to prevent oxidation .

How do structural analogs compare in potency and selectivity?

Advanced Question

Comparative Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。